![molecular formula C17H20FN3O2 B2684072 N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034232-81-8](/img/structure/B2684072.png)
N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenoxy group and the benzimidazole core structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of the benzimidazole intermediate with 4-fluorophenol in the presence of a suitable base such as potassium carbonate.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : C17H21FN2O2
- Molecular Weight : Approximately 304.36 g/mol
- Key Functional Groups : The presence of a benzimidazole core, a fluorophenyl moiety, and an ethyl side chain enhances its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of benzimidazole compounds exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
- Case Study : Research indicated that related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (COLO205) cancers, with IC50 values ranging from 2.09 µM to 30.9 µM .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Inhibition of COX Enzymes : Analogous compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Case Study : A related study highlighted that certain benzimidazole derivatives exhibited superior anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
Benzimidazole derivatives have been recognized for their broad-spectrum antimicrobial properties:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Case Study : A review of recent developments noted that benzimidazole-based compounds displayed significant antibacterial and antifungal activities against various pathogens .
Positive Allosteric Modulation
The compound has been identified as a positive allosteric modulator for certain receptors:
- Implications : This modulation could enhance receptor activity without directly activating the receptor, offering a novel approach for drug development targeting neurological disorders .
Metabolic Stability
Research indicates that modifications in the chemical structure can lead to improved metabolic stability:
- Benefits : Enhanced stability can result in prolonged therapeutic effects and reduced toxicity profiles.
Synthetic Pathways
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves several key steps:
- Formation of the benzimidazole core through condensation reactions.
- Introduction of the fluorophenoxyethyl group via nucleophilic substitution.
- Finalization through carboxamide formation.
Comparative Analysis of Biological Activities
Wirkmechanismus
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-chlorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- N-(2-(4-bromophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biologische Aktivität
N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]imidazole core, which is known for various biological activities including anticancer and antimicrobial effects. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Research suggests that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis. For instance, Polo-like kinase 1 (Plk1) inhibitors have demonstrated significant anticancer activity by inducing mitotic arrest and apoptosis in cancer cells .
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : Studies indicate that related compounds can cause cell cycle arrest at various phases, particularly G2/M phase, leading to inhibited proliferation of cancer cells .
Anticancer Activity
Several studies have explored the anticancer potential of benzo[d]imidazole derivatives. For example:
- Cell Line Studies : In vitro experiments on HeLa and L363 cancer cell lines showed that derivatives of benzo[d]imidazole can induce significant cytotoxic effects with IC50 values typically in the micromolar range. The exact IC50 for this compound has not been explicitly reported but is expected to be comparable based on structural analogs .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 4.1 | Plk1 inhibition |
Compound B | L363 | 3.5 | Apoptosis induction |
This compound | HeLa/L363 | TBD | TBD |
Antimicrobial Activity
Some studies suggest that derivatives with similar structures exhibit antimicrobial properties against various bacterial strains. This is hypothesized to be due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Study on Kinase Inhibition : A study investigating the structure-activity relationship (SAR) of benzo[d]imidazole derivatives found that modifications at the 5-carboxamide position significantly enhanced potency against Plk1 .
- Apoptosis Induction in Cancer Cells : Another research focused on the apoptotic effects of related compounds demonstrated that they could effectively induce apoptosis in leukemia cells through mitochondrial pathways .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-20-15-7-2-12(10-16(15)21-11)17(22)19-8-9-23-14-5-3-13(18)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKSPMEEXXZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.